molecular formula C22H23N5O3S B11310472 2-methyl-N-{2-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide

2-methyl-N-{2-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide

Cat. No.: B11310472
M. Wt: 437.5 g/mol
InChI Key: XMIBVVHTEMRXAJ-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide is a complex organic compound with a unique structure that includes multiple functional groups such as amides, sulfides, and triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazine ring, the introduction of the sulfanyl group, and the final coupling with the amide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

2-methyl-N-{2-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-N-{2-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide include other triazine derivatives, amides, and sulfanyl-containing compounds. Examples include:

  • 2-methylpropanamide
  • N-(4-methoxyphenyl)-2,2-dimethylpropanamide
  • 3-phenyl-N-methylpropanamide

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in scientific research.

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide

InChI

InChI=1S/C22H23N5O3S/c1-13(2)20(29)24-17-7-5-4-6-16(17)19-21(30)25-22(27-26-19)31-12-18(28)23-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

XMIBVVHTEMRXAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C(C)C

Origin of Product

United States

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